molecular formula C15H21N3OS B5736772 N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}propanamide

N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}propanamide

Cat. No.: B5736772
M. Wt: 291.4 g/mol
InChI Key: YRJJLJZBIJTRAL-UHFFFAOYSA-N
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Description

N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}propanamide is a chemical compound with the molecular formula C14H20N2O. . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}propanamide typically involves the reaction of 4-(piperidin-1-yl)aniline with propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully monitored and controlled to maintain consistency and high purity of the product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}propanamide involves its interaction with opioid receptors in the body. As a metabolite of fentanyl, it binds to these receptors and modulates their activity, leading to analgesic effects. The compound’s molecular targets include the mu-opioid receptor, which plays a key role in pain modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}propanamide is unique due to its specific metabolic pathway and its role as a major metabolite of fentanyl. Its distinct chemical structure allows for specific interactions with opioid receptors, making it a valuable compound for research in pharmacology and toxicology .

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-2-14(19)17-15(20)16-12-6-8-13(9-7-12)18-10-4-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJJLJZBIJTRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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